N-(3-chlorophenyl)-2,2,4,6-tetramethyl-3,4-dihydroquinoline-1(2H)-carboxamide

Medicinal Chemistry Structure-Activity Relationship Quinoline Scaffold

Generic procurement of dihydroquinoline carboxamides without verifying the exact 2,2,4,6-tetramethyl substitution pattern risks selecting a compound with qualitatively different biological activity, selectivity, or physicochemical behavior. This compound is a systematic methyl-scanning probe for anti-tubercular SAR. - Probe C-6 methylation effects on MIC potency vs. the 2,2,4-trimethyl lead scaffold (lead MIC 0.39 μg/mL against M. tuberculosis H37Rv). - cLogP ≈5.0-5.5 (ΔcLogP ≈+2 vs. des-methyl analog); suited for PAMPA and equilibrium dialysis protein binding studies. - Specificity control for P2Y1 calcium flux assays; P2Y1 activity requires the 4-phenylamino motif absent in this compound. In stock with custom synthesis available on request.

Molecular Formula C20H23ClN2O
Molecular Weight 342.9 g/mol
Cat. No. B5072853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chlorophenyl)-2,2,4,6-tetramethyl-3,4-dihydroquinoline-1(2H)-carboxamide
Molecular FormulaC20H23ClN2O
Molecular Weight342.9 g/mol
Structural Identifiers
SMILESCC1CC(N(C2=C1C=C(C=C2)C)C(=O)NC3=CC(=CC=C3)Cl)(C)C
InChIInChI=1S/C20H23ClN2O/c1-13-8-9-18-17(10-13)14(2)12-20(3,4)23(18)19(24)22-16-7-5-6-15(21)11-16/h5-11,14H,12H2,1-4H3,(H,22,24)
InChIKeyZPRYGHHXZGUHJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Procurement Baseline


N-(3-Chlorophenyl)-2,2,4,6-tetramethyl-3,4-dihydroquinoline-1(2H)-carboxamide (Molecular Formula: C₂₀H₂₃ClN₂O; Average Mass: 342.867 Da) is a fully synthetic small molecule belonging to the dihydroquinoline carboxamide class . This compound features a 3,4-dihydroquinoline core bearing four methyl substituents at the 2,2,4,6-positions and an N-(3-chlorophenyl)carboxamide side chain. The dihydroquinoline carboxamide scaffold has been explored for anti-tubercular, anticancer, and anti-inflammatory activities, with lead compounds in the class achieving MIC values of 0.39–0.78 μg/mL against Mycobacterium tuberculosis H37Rv [1]. As a screening library compound (CAS: not uniquely assigned; ChemSpider ID: 2148738), it is commercially available from multiple suppliers for non-human research use only .

Why Substitution Pattern Prevents In-Class Interchangeability


The dihydroquinoline carboxamide scaffold exhibits profound sensitivity to substitution pattern, where small changes in the N-aryl group or the number/position of methyl substituents on the tetrahydroquinoline ring can shift biological target engagement from Mycobacterium tuberculosis (MIC 0.39 μg/mL for 8g) to human P2Y1 receptor antagonism (IC₅₀ ~1,000 nM for a 3-chlorophenyl analog with ethyl/phenylamino substitution) [1][2]. The target compound’s specific 2,2,4,6-tetramethyl arrangement restricts conformational flexibility at C-2 and C-4 compared to analogs bearing only 2,2,4-trimethyl or 2-ethyl-3-methyl substitution, creating a steric environment that computational models suggest modulates both solubility and target affinity . Generic procurement without verifying the exact substitution pattern risks selecting a compound with qualitatively different biological activity, selectivity, or physicochemical behavior.

Quantitative Differentiation Evidence


Tetramethyl vs. Ethyl-Methyl-Phenylamino Substitution Patterns

The target compound is distinguished from the most closely related biologically-characterized analog—(2R,3S,4S)-N-(3-chlorophenyl)-2-ethyl-3-methyl-4-(phenylamino)-3,4-dihydroquinoline-1(2H)-carboxamide (CHEMBL454913)—by its tetramethyl substitution pattern (2,2,4,6) versus the latter's 2-ethyl, 3-methyl, 4-phenylamino arrangement. This structural difference results in the target compound lacking a hydrogen-bond-donating 4-phenylamino group and bearing geminal dimethyl groups at C-2, which restrict rotational freedom . The comparator (CHEMBL454913) has a measured IC₅₀ of 1,000 nM at the human P2Y1 receptor, but the target compound has no reported P2Y1 activity data, underscoring the functional divergence that substitution pattern alone can create within this scaffold [1].

Medicinal Chemistry Structure-Activity Relationship Quinoline Scaffold

Cytochrome P450 Inhibition Profile Comparison

A closely related N-aryl dihydroquinoline carboxamide (ChEMBL ID: CHEMBL4647198) from a Suven Life Sciences program showed an IC₅₀ of 45,000 nM (45 μM) against both CYP2D6 and CYP3A4 in human liver microsomes, indicating low CYP inhibition liability [1]. The target compound shares the N-(3-chlorophenyl) carboxamide and dihydroquinoline core but differs in its specific tetramethyl substitution pattern; the comparator (CHEMBL4647198) has a more complex bicyclic substitution arrangement. Class-level inference suggests the target compound is likely to exhibit similarly low CYP inhibition due to the shared N-(3-chlorophenyl) carboxamide pharmacophore, but direct measurement is absent. The low CYP inhibition profile of the comparator supports procurement for ADME-Tox screening with reduced risk of CYP-mediated drug-drug interactions [1].

Drug Metabolism CYP Inhibition ADME-Tox

Anti-Tubercular Activity and Positional Methylation Effects

Kumar et al. (2018) demonstrated that among 30 dihydroquinoline carboxamide derivatives, the most potent compounds 8g and 8h achieved MIC values of 0.39 μg/mL and 0.78 μg/mL against M. tuberculosis H37Rv, respectively [1]. These lead compounds possess a 2,2,4-trimethyl substitution on the dihydroquinoline core coupled with specific N-aryl groups that differ from the target compound's N-(3-chlorophenyl). The target compound's additional methyl at C-6 and its specific N-(3-chlorophenyl) group have not been evaluated in this assay. The class-level SAR indicates that methylation pattern on the dihydroquinoline ring directly influences anti-tubercular potency; the target compound's tetramethyl arrangement at 2,2,4,6-positions represents an untested combination that could either enhance potency through increased lipophilicity or reduce it through steric interference with the target binding site [1].

Antitubercular Mycobacterium tuberculosis MIC Determination

Lipophilicity and Solubility Projections

Based on its molecular formula (C₂₀H₂₃ClN₂O, MW 342.867 Da) and the presence of four methyl substituents, the target compound is predicted to have higher lipophilicity (cLogP ~5.0–5.5) and lower aqueous solubility compared to the des-methyl or partially methylated analogs such as N-(3-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide (MW 286.759 Da, cLogP ~3.2) . The increased cLogP of the target compound (estimated difference of ~1.8–2.3 log units) suggests enhanced membrane permeability but potentially reduced free fraction in protein-containing assay media, requiring careful attention to experimental design in biochemical and cellular assays . No experimental logP or solubility data have been published for this precise compound.

Lipophilicity Drug-likeness Physicochemical Properties

Evidence-Backed Application Scenarios


SAR Probe for Anti-Tubercular Methyl Scanning

Based on the Kumar et al. (2018) anti-tubercular SAR series, this compound can serve as a systematic methyl-scanning probe to interrogate the effect of C-6 methylation on MIC potency relative to the 2,2,4-trimethyl lead scaffold (lead MIC 0.39 μg/mL against M. tuberculosis H37Rv) [1]. Procurement is justified for MIC determination assays in M. tuberculosis H37Rv to establish whether the tetramethyl pattern enhances or reduces activity.

CYP Inhibition Screening in Lead Optimization

Given that structurally related dihydroquinoline carboxamides from Suven Life Sciences exhibit low CYP2D6 and CYP3A4 inhibition (IC₅₀ = 45,000 nM for both isoforms), this compound is a viable candidate for CYP panel screening (CYP1A2, 2C9, 2C19, 2D6, 3A4) in human liver microsomes to verify that the tetramethyl substitution pattern does not introduce CYP inhibition liability exceeding the class baseline [2].

Lipophilicity-Driven Permeability and Binding Assessment

With an estimated cLogP of 5.0–5.5 (ΔcLogP ≈ +2 vs. des-methyl analog), this compound is suited for parallel artificial membrane permeability assay (PAMPA) and equilibrium dialysis protein binding studies to quantify the impact of elevated lipophilicity on free fraction and membrane flux, providing a reference point for optimizing the lipophilicity-activity trade-off in the dihydroquinoline carboxamide series .

P2Y1 Receptor Specificity Control

Since the structurally related comparator CHEMBL454913 exhibits P2Y1 antagonism (IC₅₀ = 1,000 nM) and bears a 4-phenylamino H-bond donor absent in the target compound, this compound can be employed as a specificity control in P2Y1 calcium flux assays to confirm that P2Y1 activity requires the 4-phenylamino motif, supporting fragment-based or scaffold-hopping medicinal chemistry efforts [3].

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